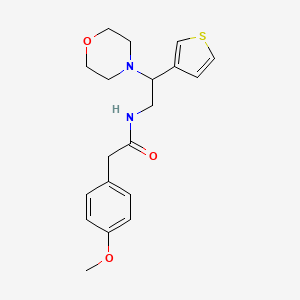
2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly referred to as MTEA and has been used in various scientific research studies due to its unique properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves the reaction of 4-methoxybenzoyl chloride with 2-(morpholino)ethylamine to form 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)acetamide, which is then reacted with thiophene-3-carboxaldehyde in the presence of a base to form the final product.
Starting Materials
4-methoxybenzoyl chloride, 2-(morpholino)ethylamine, thiophene-3-carboxaldehyde, base (e.g. sodium hydroxide)
Reaction
Step 1: 4-methoxybenzoyl chloride is reacted with 2-(morpholino)ethylamine in the presence of a base to form 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)acetamide., Step 2: 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)acetamide is then reacted with thiophene-3-carboxaldehyde in the presence of a base to form the final product, 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide.
作用機序
MTEA exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, MTEA reduces the production of prostaglandins, thereby reducing inflammation and pain.
生化学的および生理学的効果
MTEA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MTEA has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the main advantages of using MTEA in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is important for maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using MTEA is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the use of MTEA in scientific research. One area of interest is the development of MTEA analogs with improved solubility and potency. Another area of interest is the exploration of the potential therapeutic applications of MTEA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, MTEA can be used as a tool to study the role of COX-2 in various physiological and pathological processes.
Conclusion
In conclusion, MTEA is a unique chemical compound that has been extensively used in scientific research studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. MTEA exerts its biological effects by inhibiting the activity of COX-2, which reduces the production of prostaglandins and leads to a reduction in inflammation and pain. Despite its limitations, MTEA has shown promise as a tool in the study of protein-protein interactions and protein-ligand interactions.
科学的研究の応用
MTEA has been extensively used in various scientific research studies due to its unique properties. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. MTEA has also been used as a tool in the study of protein-protein interactions and protein-ligand interactions.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-17-4-2-15(3-5-17)12-19(22)20-13-18(16-6-11-25-14-16)21-7-9-24-10-8-21/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFYTDOESJMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2822814.png)
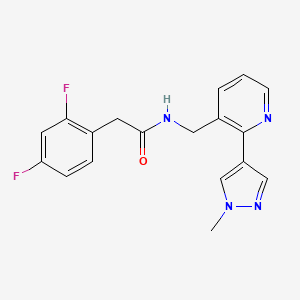
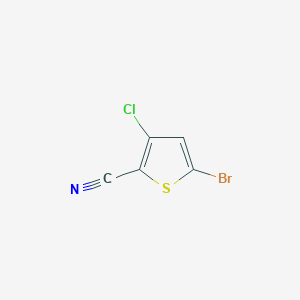
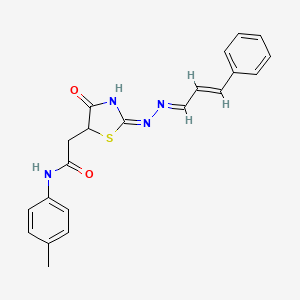
![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2822822.png)
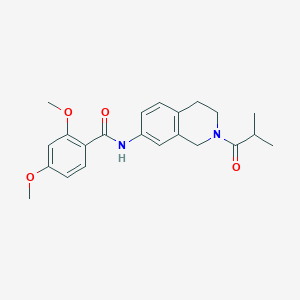
![5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide](/img/structure/B2822824.png)
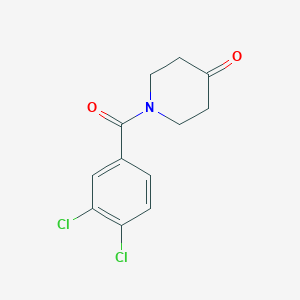
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2822829.png)
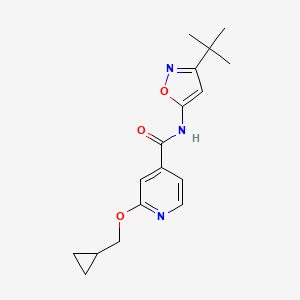
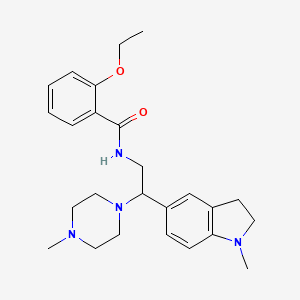
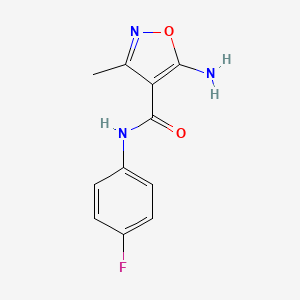
![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)
![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)